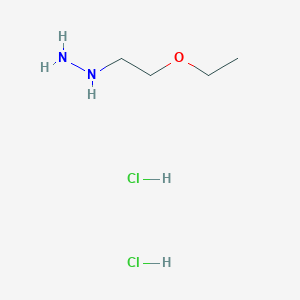
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Descripción general
Descripción
2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid, also known as CPOP, is an important organic compound used in various scientific research applications. CPOP is a cyclic organic compound that contains a carboxylic acid group and a pyrimidine ring. It is a colorless solid that is soluble in water and organic solvents. CPOP has a variety of uses in the laboratory, including as a reagent for organic synthesis, a ligand for metal complexes, and a catalyst for organic reactions.
Aplicaciones Científicas De Investigación
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a ligand for metal complexes, and as a catalyst for organic reactions. It has also been used to study the structure and reactivity of metal complexes and to investigate the mechanism of enzyme-catalyzed reactions.
Mecanismo De Acción
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is an important organic compound used in various scientific research applications. It acts as a ligand for metal complexes, and as a catalyst for organic reactions. The mechanism of action of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is not fully understood, but it is believed to involve the formation of a cyclic intermediate that is then hydrolyzed to yield 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid.
Efectos Bioquímicos Y Fisiológicos
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory and antioxidant properties. It has also been found to have potential anti-cancer and anti-viral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is stable and easy to handle. It is also soluble in water and organic solvents, making it easy to work with in a variety of laboratory conditions. However, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is also toxic and can cause irritation to the skin and eyes, so it should be handled with care.
Direcciones Futuras
In the future, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid can be used in the development of new drugs and medicines. It can also be used to investigate the mechanism of enzyme-catalyzed reactions, and to study the structure and reactivity of metal complexes. Additionally, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid can be used in the development of new catalysts for organic reactions, and to investigate its potential anti-cancer and anti-viral activities. Finally, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid can be used in the development of new materials with unique properties.
Propiedades
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-3-7(6-1-2-6)10-5-11(8)4-9(13)14/h3,5-6H,1-2,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJIJAHRYVAAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B1432132.png)


![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432140.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432142.png)

![2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate](/img/structure/B1432146.png)